Z-FA-Fmk

Catalog No.
S534829
CAS No.
96922-64-4
M.F
C21H23FN2O4
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-FA-Fmk

CAS Number

96922-64-4

Product Name

Z-FA-Fmk

IUPAC Name

benzyl N-[1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)

InChI Key

ASXVEBPEZMSPHB-UHFFFAOYSA-N

SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

benzyloxycarbonyl-Phe-Ala-fluormethylketone, benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone, carbobenzoxy-L-phenylalanyl-(D,L)-alanyl fluoromethyl ketone, MDL 201053, MDL 201053, (R-(R*,S*))-isomer, MDL 201053, (S-(R*,R*))-isomer, MDL 201117, MDL-201053, MDL-201117, Z-FA-FMK, Z-Phe-Ala-CH2F, Z-Phe-Ala-FMK, Z-Phe-AlaCH2F, ZFA-fmk

Canonical SMILES

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

C[C@H](C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Description

The exact mass of the compound Benzyloxycarbonylphenylalanyl-alanine fluoromethyl ketone is 386.1642 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Z-FA-Fmk, also known as Z-phenylalanine-fluoromethylketone, is an irreversible inhibitor of cysteine proteases, particularly effective against cathepsins B and L. It is a peptidic fluoromethyl ketone that selectively targets effector caspases, including caspases 2, 3, 6, and 7, while exhibiting minimal effects on initiator caspases such as caspases 8 and 10. This compound plays a significant role in apoptosis regulation and has been extensively studied for its potential therapeutic applications in cancer treatment and viral infections .

Z-FA-Fmk functions through the covalent modification of active site cysteine residues in target proteases. The fluoromethyl ketone moiety reacts with the thiol group of cysteine, leading to irreversible inhibition. This mechanism allows Z-FA-Fmk to effectively block the activity of caspases involved in apoptosis and cathepsins associated with protein degradation and turnover . In vitro studies have demonstrated that Z-FA-Fmk can prevent DNA fragmentation and the activation of DEVDase activity induced by retinoid-related molecules .

Z-FA-Fmk exhibits significant biological activity as an inhibitor of apoptosis. It selectively inhibits effector caspases, which are crucial for the execution phase of apoptosis, while sparing initiator caspases. This selective inhibition allows researchers to delineate the pathways through which various stimuli induce cell death. For instance, Z-FA-Fmk has been shown to block RRM-induced apoptosis in Jurkat T cells by inhibiting downstream effector caspases without affecting the initial signaling events mediated by initiator caspases . Additionally, it has been implicated in reducing cytokine production in immune responses .

The synthesis of Z-FA-Fmk involves several steps typical for producing peptide-based inhibitors. A common approach includes:

  • Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to form the peptide backbone.
  • Introduction of the fluoromethyl ketone group: This is typically achieved through a reaction involving a suitable precursor that can be modified to incorporate the fluoromethyl ketone functionality at the terminal end of the peptide.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays .

Z-FA-Fmk has several applications in research and therapeutic contexts:

  • Cancer Research: It is used to study apoptotic pathways and evaluate potential anticancer compounds that induce apoptosis through caspase activation.
  • Viral Inhibition: Research indicates that Z-FA-Fmk can inhibit viral replication, particularly in models involving reovirus-mediated myocarditis and oncolysis .
  • Protease Inhibition Studies: It serves as a tool compound for investigating the role of cysteine proteases in various biological processes.

Studies have shown that Z-FA-Fmk interacts specifically with effector caspases and cathepsins, providing insights into its selectivity as an inhibitor. For example, it does not inhibit Fas-mediated activation of caspase 8 but effectively blocks processing induced by retinoid-related molecules . Additionally, Z-FA-Fmk has been used to explore its effects on various cell lines, including Jurkat T cells and SCID mice xenografted with tumor cells .

Z-FA-Fmk is part of a broader class of peptidic inhibitors targeting cysteine proteases. Here are some similar compounds:

Compound NameTarget Protease(s)Mechanism of ActionUnique Features
Z-VAD-FmkCaspasesBroad-spectrum caspase inhibitorTargets both initiator and effector caspases
Ac-Leu-Leu-norleucinalCalpainInhibitor specific to calpainNon-peptidic small molecule
Z-Phe-Ala-CH2FCathepsin BSelective inhibition of cathepsin BSimilar structure but less specificity compared to Z-FA-Fmk
Z-DEVD-CH2FCaspase 3Specific inhibitor for effector caspase 3Focused on a single effector caspase

Z-FA-Fmk's unique selectivity for effector caspases over initiator caspases distinguishes it from other inhibitors, making it a valuable tool for dissecting apoptotic signaling pathways . Its ability to inhibit specific proteases while sparing others allows for targeted therapeutic strategies in cancer treatment and viral infections.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

386.16418538 g/mol

Monoisotopic Mass

386.16418538 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q11V8BMD49

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Wikipedia

Z-FA-FMK

Dates

Last modified: 07-15-2023
1: Ferrão PM, d'Avila-Levy CM, Araujo-Jorge TC, Degrave WM, Gonçalves Ada S, Garzoni LR, Lima AP, Feige JJ, Bailly S, Mendonça-Lima L, Waghabi MC. Cruzipain Activates Latent TGF-β from Host Cells during T. cruzi Invasion. PLoS One. 2015 May 4;10(5):e0124832. doi: 10.1371/journal.pone.0124832. eCollection 2015. PubMed PMID: 25938232; PubMed Central PMCID: PMC4418758.
2: Rajah T, Chow SC. Suppression of Human T Cell Proliferation Mediated by the Cathepsin B Inhibitor, z-FA-FMK Is Due to Oxidative Stress. PLoS One. 2015 Apr 27;10(4):e0123711. doi: 10.1371/journal.pone.0123711. eCollection 2015. PubMed PMID: 25915766; PubMed Central PMCID: PMC4411069.
3: Huang YF, Lo PC, Yen CL, Nigrovic PA, Chao WC, Wang WZ, Hsu GC, Tsai YS, Shieh CC. Redox Regulation of Pro-IL-1β Processing May Contribute to the Increased Severity of Serum-Induced Arthritis in NOX2-Deficient Mice. Antioxid Redox Signal. 2015 Oct 20;23(12):973-84. doi: 10.1089/ars.2014.6136. Epub 2015 May 11. PubMed PMID: 25867281; PubMed Central PMCID: PMC4624247.
4: Lee KH, Jeong J, Yoo CG. Long-term incubation with proteasome inhibitors (PIs) induces IκBα degradation via the lysosomal pathway in an IκB kinase (IKK)-dependent and IKK-independent manner. J Biol Chem. 2013 Nov 8;288(45):32777-86. doi: 10.1074/jbc.M113.480921. Epub 2013 Oct 1. PubMed PMID: 24085292; PubMed Central PMCID: PMC3820911.
5: Wang YR, Qin S, Han R, Wu JC, Liang ZQ, Qin ZH, Wang Y. Cathepsin L plays a role in quinolinic acid-induced NF-Κb activation and excitotoxicity in rat striatal neurons. PLoS One. 2013 Sep 20;8(9):e75702. doi: 10.1371/journal.pone.0075702. eCollection 2013. PubMed PMID: 24073275; PubMed Central PMCID: PMC3779166.
6: Woolbright BL, Ramachandran A, McGill MR, Yan HM, Bajt ML, Sharpe MR, Lemasters JJ, Jaeschke H. Lysosomal instability and cathepsin B release during acetaminophen hepatotoxicity. Basic Clin Pharmacol Toxicol. 2012 Dec;111(6):417-25. doi: 10.1111/j.1742-7843.2012.00931.x. Epub 2012 Sep 25. PubMed PMID: 22900545; PubMed Central PMCID: PMC3501614.
7: Kim M, Hansen KK, Davis L, van Marle G, Gill MJ, Fox JD, Hollenberg MD, Rancourt DE, Lee PW, Yun CO, Johnston RN. Z-FA-FMK as a novel potent inhibitor of reovirus pathogenesis and oncolysis in vivo. Antivir Ther. 2010;15(6):897-905. doi: 10.3851/IMP1646. PubMed PMID: 20834102.
8: Gezginci-Oktayoglu S, Bolkent S, Bayrak BB, Yanardag R. Z-FA.FMK activates duodenal epithelial cell proliferation through oxidative stress, NF-kappaB and IL-1beta in D-GalN/TNF-alpha-administered mice. Cell Biol Int. 2010 Apr 8;34(5):543-52. doi: 10.1042/CBI20090485. PubMed PMID: 20128771.
9: Malvitte L, Montange T, Vejux A, Joffre C, Bron A, Creuzot-Garcher C, Lizard G. Activation of a caspase-3-independent mode of cell death associated with lysosomal destabilization in cultured human retinal pigment epithelial cells (ARPE-19) exposed to 7beta-hydroxycholesterol. Curr Eye Res. 2008 Sep;33(9):769-81. doi: 10.1080/02713680802337397. PubMed PMID: 18798080.
10: Gezginci-Oktayoglu S, Tunali S, Yanardag R, Bolkent S. Effects of Z-FA.FMK on D-galactosamine/tumor necrosis factor-alpha-induced kidney injury and oxidative stress in mice : effects of Z-FA.FMK on TNF-alpha-mediated kidney injury. Mol Cell Biochem. 2008 Feb;309(1-2):9-20. Epub 2007 Nov 16. PubMed PMID: 18008146.
11: Lawrence CP, Kadioglu A, Yang AL, Coward WR, Chow SC. The cathepsin B inhibitor, z-FA-FMK, inhibits human T cell proliferation in vitro and modulates host response to pneumococcal infection in vivo. J Immunol. 2006 Sep 15;177(6):3827-36. PubMed PMID: 16951345.
12: Tam CW, Cheng AS, Ma RY, Yao KM, Shiu SY. Inhibition of prostate cancer cell growth by human secreted PDZ domain-containing protein 2, a potential autocrine prostate tumor suppressor. Endocrinology. 2006 Nov;147(11):5023-33. Epub 2006 Jul 27. PubMed PMID: 16873542.
13: Gezginci S, Bolkent S. The effect of Z-FA.FMK on D-galactosamine/TNF-alpha-induced liver injury in mice. Cell Biochem Funct. 2007 May-Jun;25(3):277-86. PubMed PMID: 16850524.
14: Wang Y, Gu ZL, Cao Y, Liang ZQ, Han R, Bennett MC, Qin ZH. Lysosomal enzyme cathepsin B is involved in kainic acid-induced excitotoxicity in rat striatum. Brain Res. 2006 Feb 3;1071(1):245-9. Epub 2006 Jan 10. PubMed PMID: 16409994.
15: Johansson AC, Norberg-Spaak L, Roberg K. Role of lysosomal cathepsins in naphthazarin- and Fas-induced apoptosis in oral squamous cell carcinoma cells. Acta Otolaryngol. 2006 Jan;126(1):70-81. PubMed PMID: 16308258.
16: Wongtangtintharn S, Oku H, Iwasaki H, Inafuku M, Toda T, Yanagita T. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3. Lipids Health Dis. 2005 Nov 23;4:29. PubMed PMID: 16305741; PubMed Central PMCID: PMC1315321.
17: Bang B, Baadsgaard O, Skov L, Jäättelä M. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. Arch Dermatol Res. 2004 Jul;296(2):67-73. Epub 2004 May 18. PubMed PMID: 15148608.
18: Gulyaeva NV, Kudryashov IE, Kudryashova IV. Caspase activity is essential for long-term potentiation. J Neurosci Res. 2003 Sep 15;73(6):853-64. PubMed PMID: 12949912.
19: Lopez-Hernandez FJ, Ortiz MA, Bayon Y, Piedrafita FJ. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway. Mol Cancer Ther. 2003 Mar;2(3):255-63. PubMed PMID: 12657720.
20: Chapman JG, Magee WP, Stukenbrok HA, Beckius GE, Milici AJ, Tracey WR. A novel nonpeptidic caspase-3/7 inhibitor, (S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin reduces myocardial ischemic injury. Eur J Pharmacol. 2002 Dec 5;456(1-3):59-68. PubMed PMID: 12450570.

Explore Compound Types